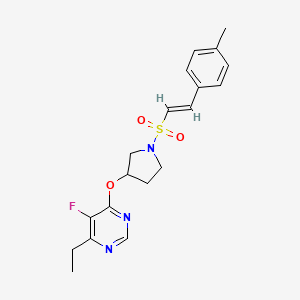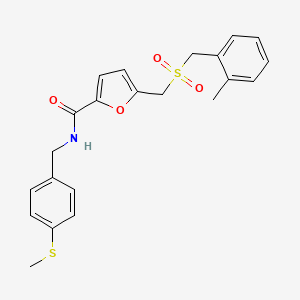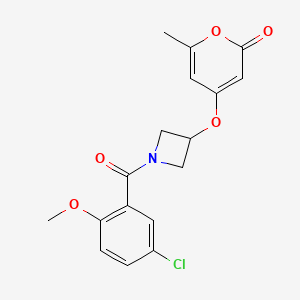
(E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C19H22FN3O3S and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality (E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Evaluation
A study reported the synthesis of novel chromone-pyrimidine coupled derivatives, including compounds bearing fluoro groups on the chromone ring, which showed potent antibacterial activity. These compounds were synthesized using an environmentally friendly ionic liquid-promoted method. The most potent antibacterial compound amongst the synthesized derivatives was found to exhibit significant activity, comparable to standard drugs like miconazole. Further, the study explored the mode of action of these compounds through a d-alanine-d-alanine ligase enzyme assay and molecular docking studies, suggesting that these derivatives could be developed as oral drug candidates due to their good oral drug-like properties and non-cytotoxic nature in human cancer cell lines like HeLa (Tiwari et al., 2018).
Electrochemical Fluorination
Research into the electrochemical fluorination of 2-pyrimidyl sulfides has shown successful regioselective fluorination, yielding various fluorinated pyrimidines. This method utilized Et4NF·nHF or Et3N·3HF as a supporting electrolyte and fluoride ion source, demonstrating the potential for selective fluorination in synthesizing derivatives of pyrimidines, which could have applications in the development of new chemical entities with enhanced biological activity (Dawood et al., 1999).
Heterocyclic Compounds with Sulfonamido Moiety
A study aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents resulted in the creation of pyran, pyridine, and pyridazine derivatives. These compounds were tested for antibacterial activity, showing high activities and demonstrating the potential for the development of new antibacterial agents (Azab et al., 2013).
Fluoro Intermediates for Herbicidal Sulfonylureas
Research on new pyrimidine and triazine intermediates for herbicidal sulfonylureas preparation revealed the synthesis of 2-amino-4-trifluoromethyl-6-trifluoromethoxypyrimidine and other derivatives. These findings highlight the potential for developing selective post-emergence herbicides in crops like cotton and wheat, demonstrating the role of fluorinated pyrimidines in agricultural chemical development (Hamprecht et al., 1999).
properties
IUPAC Name |
4-ethyl-5-fluoro-6-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-3-17-18(20)19(22-13-21-17)26-16-8-10-23(12-16)27(24,25)11-9-15-6-4-14(2)5-7-15/h4-7,9,11,13,16H,3,8,10,12H2,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJKJDKTZLTZQW-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C=CC3=CC=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)/C=C/C3=CC=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2615680.png)



![(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2615685.png)
![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2615688.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2615690.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2615691.png)
![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2615693.png)
![3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2615694.png)

